molecular formula C16H16N2O3 B3840783 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B3840783
M. Wt: 284.31 g/mol
InChI Key: WYPXXOABGFXXRR-GZTJUZNOSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: 4-ethoxybenzaldehyde and 2-hydroxybenzohydrazide.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to its specific ethoxy and hydroxy functional groups, which can influence its reactivity and interaction with biological targets. These functional groups can enhance its solubility and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-13-9-7-12(8-10-13)11-17-18-16(20)14-5-3-4-6-15(14)19/h3-11,19H,2H2,1H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPXXOABGFXXRR-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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N'-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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N'-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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N'-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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N'-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide

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